molecular formula C8H7N3O2 B1675438 Luminol CAS No. 521-31-3

Luminol

Cat. No.: B1675438
CAS No.: 521-31-3
M. Wt: 177.16 g/mol
InChI Key: HWYHZTIRURJOHG-UHFFFAOYSA-N
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Description

O-aminophthalyl hydrazide appears as yellow crystals or light beige powder. (NTP, 1992)
5-Amino-2,3-dihydro-1,4-phthalazinedione. Substance that emits light on oxidation. It is used in chemical determinations.

Biochemical Analysis

Biochemical Properties

Luminol plays a significant role in biochemical reactions, particularly in the generation of chemiluminescence. The electrochemical reaction between this compound and hydrogen peroxide generates electrochemiluminescence, which is used in biosensor arrays .

Cellular Effects

The effects of this compound on cells are primarily observed through its chemiluminescent properties. The light signals generated by the electrochemical reaction of this compound are collected by a CCD camera, providing a means to monitor various cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with hydrogen peroxide to produce chemiluminescence. This reaction is often used in biochemical analyses, particularly in the detection of hydrogen peroxide .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can be observed over time through changes in chemiluminescence. The stability and long-term effects of this compound on cellular function can be monitored through changes in light signal intensity .

Metabolic Pathways

This compound is involved in the metabolic pathway of hydrogen peroxide detection. It reacts with hydrogen peroxide in the presence of an oxidizing agent or catalyst to produce a chemiluminescent signal .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily related to its role in chemiluminescence. It is distributed where hydrogen peroxide is present and needs to be detected .

Subcellular Localization

The subcellular localization of this compound is not specific as it is a small, diffusible molecule. Its chemiluminescent signal can be detected wherever hydrogen peroxide is present, indicating its localization .

Biological Activity

Luminol, a cyclic acyl hydrazide, is widely recognized for its chemiluminescent properties, particularly in forensic science for detecting blood traces. However, its biological activity extends beyond this application, playing a significant role in various biochemical and physiological processes. This article explores the biological activity of this compound, detailing its mechanisms, applications in clinical research, and implications in various fields.

This compound exhibits its biological activity primarily through chemiluminescence, which occurs when it reacts with reactive oxygen species (ROS). The key aspects of this compound's mechanism include:

  • Oxidation Reaction : this compound undergoes oxidation in the presence of certain catalysts (e.g., heme-containing enzymes like myeloperoxidase) and generates light. This reaction is enhanced by the presence of hydrogen peroxide (H₂O₂), which can diffuse across cell membranes and catalyze the formation of highly reactive hydroxyl radicals (OH\text{OH}\cdot ) that react with this compound to produce light .
  • Role in Inflammation : this compound has been utilized to monitor myeloperoxidase (MPO) activity in vivo, providing insights into inflammatory processes. Studies have shown that this compound-mediated bioluminescence correlates with MPO activity, allowing for the non-invasive imaging of inflammation in various animal models .

Applications in Clinical and Forensic Sciences

This compound's biological activity has led to its application across multiple domains:

  • Forensic Science : this compound is primarily used for detecting blood at crime scenes. Its chemiluminescent reaction with hemoglobin allows investigators to visualize blood traces that are otherwise invisible .
  • Clinical Diagnostics : In clinical laboratories, this compound is employed in immunoassays and nucleic acid assays. Its ability to generate light upon reaction with specific substrates makes it a valuable tool for diagnosing conditions such as infections and cancers .
  • Research on Reactive Oxygen Species : this compound-based probes like L-012 are used to measure superoxide production and other ROS in biological systems. These studies help elucidate the role of oxidative stress in various diseases .

Case Studies

  • Inflammation Imaging : A study demonstrated that this compound could be used to visualize MPO activity in models of acute dermatitis and arthritis. The results indicated a significant increase in bioluminescence correlating with inflammatory response, highlighting this compound's utility as a diagnostic tool for monitoring inflammatory diseases .
  • Postmortem Interval Estimation : Research has explored this compound's effectiveness in estimating the postmortem interval (PMI) by applying it to skeletonized remains. The intensity of chemiluminescence was found to decrease with time since death, providing a potential method for forensic investigations .
  • Detection of Latent Blood : A preliminary study investigated the possibility of obtaining DNA from latent blood samples past the point of visualization with this compound. This research aims to enhance forensic methodologies by combining this compound detection with genetic analysis .

Summary of Research Findings

Study FocusKey FindingsImplications
MPO Activity ImagingThis compound detects MPO activity non-invasively; bioluminescence correlates with inflammation levelsUseful for monitoring inflammatory diseases
PMI EstimationChemiluminescent intensity decreases over time; effective for estimating PMIEnhances forensic investigation techniques
Latent Blood DetectionPotential for DNA recovery from blood not visible with this compoundAdvances forensic methodologies

Scientific Research Applications

Forensic Science

Luminol is most famously utilized in forensic science for detecting blood at crime scenes. Its ability to react with hemoglobin allows it to identify bloodstains that are otherwise invisible to the naked eye. The reaction produces a blue glow, making this compound a vital tool for forensic investigators.

Key Features:

  • Sensitivity : Can detect blood at concentrations as low as one part per million.
  • Non-destructive : Does not destroy DNA, allowing for further analysis post-detection.

Case Study :
In a study examining the efficacy of this compound on surfaces cleaned with bleach or painted over, researchers found that this compound could still detect bloodstains even after multiple layers of paint or cleaning treatments. This demonstrates its robustness in challenging conditions (James et al., 2014) .

Clinical Diagnostics

This compound and its derivatives are extensively used in clinical laboratories for immunoassays and nucleic acid assays. These applications leverage the chemiluminescent properties of this compound to quantify various biological molecules.

Applications Include :

  • Immunoassays : Used for detecting hormones, drugs, and infectious agents.
  • Nucleic Acid Assays : Employed in genetic testing and research.

Data Table: Clinical Applications of this compound

Application TypeSpecific Use CasesNotes
ImmunoassaysDetection of thyroid hormones, HIVHigh sensitivity and specificity
Nucleic Acid AssaysQuantification of DNA/RNAUseful in genetic diagnostics
Toxicology TestingDrug level assessmentsRapid results with minimal sample volume

Environmental Monitoring

This compound has found applications in environmental science as a biosensor for detecting pollutants and monitoring metabolic pathways. Its ability to react with various substances makes it useful in assessing the presence of specific compounds.

Key Applications :

  • Detection of Free Radicals : Monitoring oxidative stress in environmental samples.
  • Trace Metal Analysis : Identifying heavy metals in water samples through chemiluminescence.

Biomedical Research

In biomedical research, this compound is used for studying cellular processes and mechanisms. It serves as a biological tracer and is involved in various assays that require sensitive detection methods.

Applications Include :

  • Cellular Localization Studies : Tracking the movement of molecules within cells.
  • Free Radical Detection : Investigating oxidative damage in tissues.

Nanotechnology Applications

Recent advancements have incorporated this compound into nanotechnology, particularly in developing luminescent nanomaterials for therapeutic applications. These materials can be engineered to enhance luminescence properties while minimizing toxicity.

Innovative Uses :

  • Tumor Imaging : Utilizing luminescent nanoparticles for improved imaging techniques.
  • Drug Delivery Systems : Designing nanoparticles that release therapeutic agents upon activation by light.

Properties

IUPAC Name

5-amino-2,3-dihydrophthalazine-1,4-dione
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InChI

InChI=1S/C8H7N3O2/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12/h1-3H,9H2,(H,10,12)(H,11,13)
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InChI Key

HWYHZTIRURJOHG-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)NNC2=O
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Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Record name O-AMINOPHTHALYL HYDRAZIDE
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Related CAS

301199-13-3
Record name Polyluminol
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DSSTOX Substance ID

DTXSID5024504
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Molecular Weight

177.16 g/mol
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Physical Description

O-aminophthalyl hydrazide appears as yellow crystals or light beige powder. (NTP, 1992), Yellow or light beige solid; [CAMEO] Light yellow powder; [Sigma-Aldrich MSDS]
Record name O-AMINOPHTHALYL HYDRAZIDE
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Record name O-AMINOPHTHALYL HYDRAZIDE
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CAS No.

521-31-3
Record name O-AMINOPHTHALYL HYDRAZIDE
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Record name LUMINOL
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Record name 5-amino-1,2,3,4-tetrahydrophthalazine-1,4-dione
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Melting Point

606 to 608 °F (NTP, 1992)
Record name O-AMINOPHTHALYL HYDRAZIDE
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Synthesis routes and methods I

Procedure details

About 1 mg of Vitamin D binding protein, DBP, is buffer exchanged three times with 100 mM PBS at pH 8.2. The final volume was 200 uL. Succinyl-amino-buty-ethyl-isoluminol NHS ester (4.6 mg) is dissolved in DMF. The isoluminol (17 uL) is added to the DBP and the mixture is maintained at room temperature for about 1 hour with occasional shaking. The unreacted label is removed by size exclusion chromatography using SEPHADEX-G25 (23×1 cm) and 100 mM PBS, pH 6.0 as the mobile phase.
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Synthesis routes and methods II

Procedure details

The pyridopyridazine compound (L-012) as obtained in Example 3 and luminol were dissolved at the concentration of 0.2 mM in 0.2 M Tris buffer (pH 8.6) containing 0.1 mM EDTA. In test tubes were put 990 μl respectively of the solutions, and to each of the solutions was added 10 μl of a dimethylsulfoxide (DMSO) solution of 40 mM p-iodophenol as a chemiluminescent enhancer, followed by mixing. In other test tubes were put 50 μl of each of the mixtures, whereto 100 μl of a 0.2 M Tris buffer (pH 8.6) containing horseradish peroxidase at the concentrations of 10 pg/ml, 100 pg/ml 1 ng/ml or 10 ng/ml. By further adding 50 μl of Tris buffer (pH 8.6) containing of 0.6 mM H2O2 to each of the tubes, chemiluminescent reaction was initiated. The measurement was carried out for the luminous amounts for 10 seconds between 60 seconds later and 70 seconds later after addition of H2O2. The results are tabulated in Table 3. From Table 3, it was shown that the pyridopyridazine compound of Example 3 (L-012) provides about 4 to 20 times as great chemiluminescent amounts as luminol. The sodium salt of L-012 showed the same chemiluminescence activity as L-012.
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Synthesis routes and methods III

Procedure details

Degreased glass microscope slides were coated on one side with clear epoxy cement (two-component "do it yourself", commercially available epoxy cement), which was allowed to harden. The epoxy-coated slides were then immersed in a DALM-forming solution of 15 ml of luminol in DMSO (solution A), 15 ml of 3AT in water (solution B), and 3 ml of sodium nitrite in water (solution C), for seven days. The slides were removed from the DALM-forming solution, rinsed with deionized water, then activated by placing them in a solution of 8 ml of 0.3M sodium bicarbonate solution and 8 ml of 3% hydrogen peroxide for seven days. The slides were removed from the bicarbonate/peroxide solution, rinsed with deionized water and blotted dry.
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Synthesis routes and methods IV

Procedure details

This problem was solved by a method for manufacturing 5-amino-2,3-dihydrophthalazine-1,4-dione sodium salt, comprising reduction of the product by hydrazine hydrate in presence of a skeletal nickel catalyst, first by interacting 3-nitro-phthalanhydride with hydrazine hydrate in acetic acid at 90-120° C. with formation of 5-nitro-2,3-dihydrophthalazine-1,4-dione, after reduction thereof by hydrazine hydrate in a water-alkaline medium in presence of a skeletal nickel catalyst, isolating 5-amino-2,3-dihydrophthalazine-1,4-dione, which is then treated by sodium hydroxide in the presence of a lower alcohol or a ketone at 20-80° C. to obtain the target product.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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